s-Triazine-2,4-diol, 6-(2,5-dichlorophenyl)-
Overview
Description
s-Triazine-2,4-diol, 6-(2,5-dichlorophenyl)- is a chemical compound that belongs to the class of triazine derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of s-Triazine-2,4-diol, 6-(2,5-dichlorophenyl)- typically involves the nucleophilic reaction of 2,4-dichloro-6-substituted s-triazine derivatives with appropriate nucleophiles. Conventional heating and microwave irradiation are commonly employed to facilitate these reactions . The use of microwave irradiation often results in higher yields and purities, as well as reduced reaction times .
Industrial Production Methods: Industrial production methods for s-Triazine-2,4-diol, 6-(2,5-dichlorophenyl)- involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, ensuring high yields and consistent product quality .
Chemical Reactions Analysis
Types of Reactions: s-Triazine-2,4-diol, 6-(2,5-dichlorophenyl)- undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. These reactions are facilitated by the presence of reactive sites on the triazine ring .
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines and alcohols, with reactions typically conducted under controlled temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazine derivatives, while oxidation and reduction reactions can modify the functional groups on the triazine ring .
Scientific Research Applications
s-Triazine-2,4-diol, 6-(2,5-dichlorophenyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on various biological pathways.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of dyes, lubricants, and analytical reagents.
Mechanism of Action
The mechanism of action of s-Triazine-2,4-diol, 6-(2,5-dichlorophenyl)- involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes involved in cancer cell proliferation, leading to cell apoptosis . The triazine core structure allows for modifications that enhance its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
1,3,5-Triazine: The parent compound with a symmetrical triazine ring structure.
2,4-Diamino-1,3,5-triazine: Known for its use in various pharmaceutical applications.
2-Iminocoumarin-Triazine Hybrids: Investigated for their anticancer activities.
Uniqueness: s-Triazine-2,4-diol, 6-(2,5-dichlorophenyl)- stands out due to its unique substitution pattern, which imparts distinct biological activities and chemical reactivity. Its dichlorophenyl group enhances its potential as an enzyme inhibitor and broadens its range of applications compared to other triazine derivatives .
Properties
IUPAC Name |
6-(2,5-dichlorophenyl)-1H-1,3,5-triazine-2,4-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2N3O2/c10-4-1-2-6(11)5(3-4)7-12-8(15)14-9(16)13-7/h1-3H,(H2,12,13,14,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDSQMELORMMNLL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=NC(=O)NC(=O)N2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90184323 | |
Record name | s-Triazine-2,4-diol, 6-(2,5-dichlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90184323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30222-00-5 | |
Record name | s-Triazine-2,4-diol, 6-(2,5-dichlorophenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030222005 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | s-Triazine-2,4-diol, 6-(2,5-dichlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90184323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.